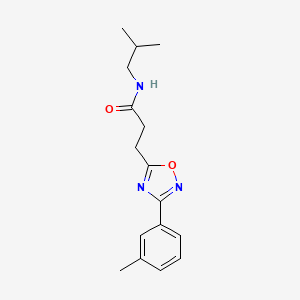
N-isobutyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been found to exhibit antimicrobial and antitumor activities. In a study conducted by Zhang et al., the compound was found to exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Another study conducted by Li et al. reported that the compound exhibited significant antitumor activity against human gastric cancer cells.
Wirkmechanismus
The mechanism of action of N-isobutyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not well understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes or signaling pathways. For example, Zhang et al. proposed that the compound may inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In a study conducted by Li et al., the compound was found to induce apoptosis in human gastric cancer cells by activating the caspase-3 pathway. Another study conducted by Zhang et al. reported that the compound inhibited the growth of bacterial cells by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits potent biological activities, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects. Another limitation is that its potential toxicity and side effects are not well characterized, which makes it important to conduct further safety studies before using it in vivo.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to study its potential applications in other fields such as agriculture and environmental science. For example, it may have potential as a pesticide or herbicide. Additionally, it may have potential as a fluorescent probe for imaging biological systems. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.
Synthesemethoden
The synthesis of N-isobutyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported in the literature. One such method involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form 3-(m-tolyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with isobutyl bromide and sodium hydride to obtain this compound.
Eigenschaften
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)10-17-14(20)7-8-15-18-16(19-21-15)13-6-4-5-12(3)9-13/h4-6,9,11H,7-8,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQWIQIZSWGFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

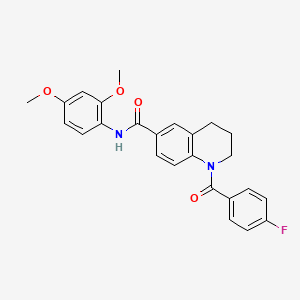
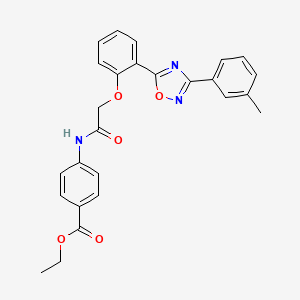

![2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707944.png)
![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)
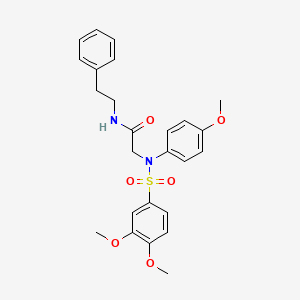
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)

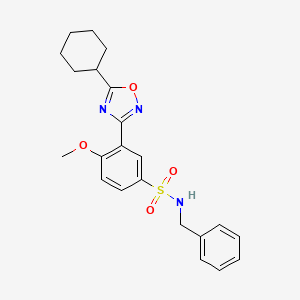
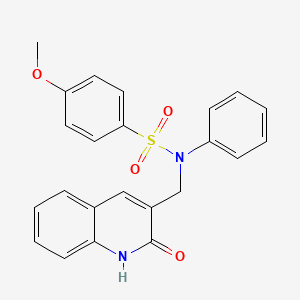


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
